

Reactivity of the aldehyde group in 5-Chloro-2-methoxyisonicotinaldehyde

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Compound of Interest

Compound Name:	5-Chloro-2-methoxyisonicotinaldehyde
Cat. No.:	B1430941

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The second round of searches provided more specific information on the key reactions of aldehydes, such as the Horner-Wadsworth-Emmons and Henry reactions, including mechanistic details and some general protocols. I also found links to suppliers of **5-Chloro-2-methoxyisonicotinaldehyde** and its derivatives, which can be useful for confirming the structure and properties. However, there is still a significant lack of concrete experimental protocols and peer-reviewed articles detailing these reactions specifically for **5-Chloro-2-methoxyisonicotinaldehyde**. The search results offer general procedures for similar aldehydes, but a high-quality technical guide requires specific examples with precise conditions, reagents, yields, and characterization data for the target molecule. I need to bridge this gap by finding more targeted literature. The searches have provided a solid foundation on the general reactivity of aldehydes and the electronic effects of the substituents present in **5-Chloro-2-methoxyisonicotinaldehyde**. I have gathered information on several key reaction types, including Knoevenagel condensation, Wittig and Horner-Wadsworth-Emmons reactions, reduction, oxidation, and imine/oxime formation. However, a significant challenge remains: the lack of specific, detailed experimental protocols for these reactions applied directly to **5-Chloro-2-methoxyisonicotinaldehyde**. While I have found general procedures for analogous aldehydes, a high-quality technical guide requires concrete examples with precise conditions, reagents, yields, and characterization data for the target molecule to be truly valuable to its intended audience of researchers and drug development professionals. I need to find more specific examples in the literature. I will refine my search to look for patents and articles that might use this specific aldehyde as an intermediate in the synthesis of more complex molecules, as these sources often contain detailed experimental procedures.## An In-Depth

Technical Guide to the Reactivity of the Aldehyde Group in **5-Chloro-2-methoxyisonicotinaldehyde**

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-methoxyisonicotinaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science.^{[1][2]} Its utility stems from a unique combination of a reactive aldehyde functionality and a substituted pyridine ring, offering multiple avenues for synthetic elaboration. This guide provides a comprehensive technical overview of the reactivity of the aldehyde group in this molecule. We will delve into the electronic and steric factors governing its chemical behavior and present a detailed examination of its participation in key organic transformations, including nucleophilic additions, condensation reactions, oxidation, and reduction. Each section will provide not only the mechanistic underpinnings but also field-proven experimental protocols to empower researchers in their synthetic endeavors.

Molecular Architecture and Electronic Landscape

The reactivity of the aldehyde group in **5-Chloro-2-methoxyisonicotinaldehyde** is intrinsically linked to the electronic properties of the substituted pyridine ring. The pyridine nitrogen, being more electronegative than carbon, exerts a general electron-withdrawing effect on the ring system. This effect is further modulated by the substituents at the C2 and C5 positions.

- **2-Methoxy Group (-OCH₃):** The methoxy group at the C2 position is a powerful electron-donating group through resonance (mesomeric effect), while it exhibits a weaker electron-withdrawing inductive effect. This donation of electron density to the pyridine ring can partially mitigate the electron-withdrawing nature of the ring nitrogen.
- **5-Chloro Group (-Cl):** The chloro group at the C5 position is electron-withdrawing through its inductive effect but can be weakly electron-donating through resonance.^[3] The inductive effect generally predominates for halogens on aromatic rings.
- **4-Aldehyde Group (-CHO):** The aldehyde group is a strong electron-withdrawing group, both inductively and through resonance.

The interplay of these electronic effects renders the aldehyde carbon in **5-Chloro-2-methoxyisonicotinaldehyde** sufficiently electrophilic to be susceptible to a wide range of nucleophilic attacks.

Diagram 1: Electronic Effects on **5-Chloro-2-methoxyisonicotinaldehyde**

Caption: Electronic influences of substituents on the pyridine ring.

Key Reactions of the Aldehyde Group

The electrophilic nature of the aldehyde carbon in **5-Chloro-2-methoxyisonicotinaldehyde** allows it to participate in a variety of important chemical transformations.

Condensation Reactions

The Knoevenagel condensation is a powerful C-C bond-forming reaction between an aldehyde or ketone and an active methylene compound, catalyzed by a weak base.^[4] This reaction is instrumental in the synthesis of α,β -unsaturated compounds.

Mechanism Insight: The reaction is initiated by the deprotonation of the active methylene compound by a base to form a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is protonated, and a subsequent dehydration step yields the α,β -unsaturated product.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

- Reagents:
 - **5-Chloro-2-methoxyisonicotinaldehyde** (1.0 eq)
 - Malononitrile (1.1 eq)
 - Piperidine (0.1 eq)
 - Ethanol (as solvent)
- Procedure:

- To a solution of **5-Chloro-2-methoxyisonicotinaldehyde** in ethanol, add malononitrile and a catalytic amount of piperidine.
- Stir the reaction mixture at room temperature for 2-4 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, the product, (E)-2-((5-chloro-2-methoxypyridin-4-yl)methylene)malononitrile, typically precipitates from the reaction mixture.
- Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Reactant 1	Reactant 2	Catalyst	Product	Typical Yield
5-Chloro-2-methoxyisonicotinaldehyde	Malononitrile	Piperidine	(E)-2-((5-chloro-2-methoxypyridin-4-yl)methylene)malononitrile	>90%
5-Chloro-2-methoxyisonicotinaldehyde	Ethyl Cyanoacetate	Piperidine	Ethyl (E)-2-cyano-3-(5-chloro-2-methoxypyridin-4-yl)acrylate	85-95%

Diagram 2: Knoevenagel Condensation Workflow

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Caption: Step-by-step Knoevenagel condensation protocol.

The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are indispensable for the synthesis of alkenes from aldehydes and ketones. The Wittig reaction utilizes a phosphonium ylide, while the HWE reaction employs a phosphonate carbanion, which is generally more nucleophilic and less basic.^{[5][6]} The HWE reaction often provides better stereoselectivity, favoring the formation of (E)-alkenes.^[5]

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

- Reagents:

- Triethyl phosphonoacetate (1.1 eq)
- Sodium hydride (60% dispersion in mineral oil, 1.1 eq)
- Anhydrous Tetrahydrofuran (THF)
- **5-Chloro-2-methoxyisonicotinaldehyde** (1.0 eq)

- Procedure:

- To a suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere, add triethyl phosphonoacetate dropwise.
- Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour to ensure complete formation of the phosphonate carbanion.
- Cool the reaction mixture back to 0 °C and add a solution of **5-Chloro-2-methoxyisonicotinaldehyde** in anhydrous THF dropwise.
- Allow the reaction to warm to room temperature and stir overnight.
- Quench the reaction carefully with saturated aqueous ammonium chloride solution.
- Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Nucleophilic Addition Reactions

The aldehyde group readily undergoes nucleophilic addition, a fundamental reaction in carbonyl chemistry.[\[7\]](#)

The aldehyde group can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (NaBH_4).[\[8\]](#)[\[9\]](#)[\[10\]](#) More potent reducing agents such as lithium aluminum hydride (LiAlH_4) can also be used but may also reduce other functional groups.[\[11\]](#)

Experimental Protocol: Reduction with Sodium Borohydride

- Reagents:
 - **5-Chloro-2-methoxyisonicotinaldehyde** (1.0 eq)
 - Sodium borohydride (1.5 eq)
 - Methanol (as solvent)
- Procedure:
 - Dissolve **5-Chloro-2-methoxyisonicotinaldehyde** in methanol and cool the solution to 0 °C in an ice bath.
 - Add sodium borohydride portion-wise, maintaining the temperature below 10 °C.
 - After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
 - Quench the reaction by the slow addition of water.
 - Remove the methanol under reduced pressure.
 - Extract the aqueous residue with ethyl acetate.
 - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield (5-chloro-2-methoxypyridin-4-yl)methanol.

Aldehydes react with primary amines to form imines (Schiff bases) and with hydroxylamine to form oximes.[\[12\]](#)[\[13\]](#)[\[14\]](#) These reactions are often reversible and are typically carried out

under conditions that favor the removal of water.

Experimental Protocol: Oxime Formation

- Reagents:
 - **5-Chloro-2-methoxyisonicotinaldehyde** (1.0 eq)
 - Hydroxylamine hydrochloride (1.2 eq)
 - Pyridine (2.0 eq)
 - Ethanol (as solvent)
- Procedure:
 - In a round-bottom flask, dissolve **5-Chloro-2-methoxyisonicotinaldehyde** and hydroxylamine hydrochloride in ethanol.
 - Add pyridine to the mixture.
 - Attach a reflux condenser and heat the mixture to reflux for 1-4 hours, monitoring by TLC.
[14]
 - After completion, cool the mixture and remove the ethanol by rotary evaporation.
 - Add deionized water to the residue and extract the product with ethyl acetate.
 - Wash the combined organic layers with 1 M HCl to remove residual pyridine, followed by a water wash.
 - Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the oxime.
[14]

Oxidation to a Carboxylic Acid

The aldehyde group can be readily oxidized to the corresponding carboxylic acid using a variety of oxidizing agents, such as potassium permanganate ($KMnO_4$) or chromium-based reagents.[15][16][17]

Experimental Protocol: Oxidation with Potassium Permanganate

- Reagents:
 - **5-Chloro-2-methoxyisonicotinaldehyde** (1.0 eq)
 - Potassium permanganate (KMnO₄) (2.0 eq)
 - Aqueous sodium hydroxide solution (as solvent)
- Procedure:
 - Dissolve **5-Chloro-2-methoxyisonicotinaldehyde** in an aqueous sodium hydroxide solution.
 - Cool the solution in an ice bath and add a solution of potassium permanganate in water dropwise, maintaining the temperature below 10 °C.
 - Stir the reaction mixture at room temperature until the purple color of the permanganate has disappeared.
 - Filter the mixture to remove the manganese dioxide precipitate.
 - Acidify the filtrate with concentrated HCl to precipitate the carboxylic acid.
 - Collect the solid by filtration, wash with cold water, and dry to yield 5-chloro-2-methoxyisonicotinic acid.

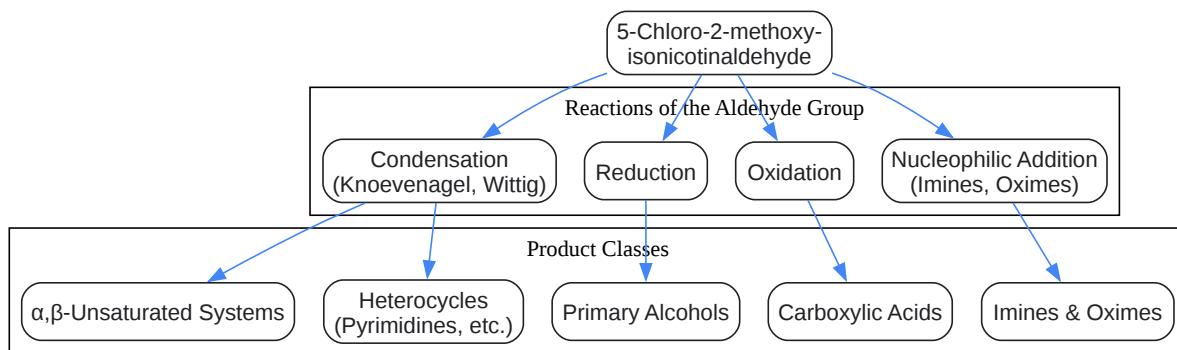
Applications in Synthesis

The reactivity of the aldehyde group in **5-Chloro-2-methoxyisonicotinaldehyde** makes it a valuable precursor in the synthesis of a wide array of complex molecules, particularly in the realm of medicinal chemistry.

- **Synthesis of Pyrimidines:** The aldehyde can undergo cyclocondensation reactions with amidines or ureas to form substituted pyrimidine rings, which are prevalent scaffolds in many biologically active compounds.[\[4\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

- Synthesis of Amino Acids: Through the Strecker synthesis, the aldehyde can be converted into an α -amino acid.[6][7][21][22][23] This involves the formation of an α -aminonitrile followed by hydrolysis.
- Multicomponent Reactions: The aldehyde is an excellent substrate for multicomponent reactions, which allow for the rapid construction of molecular complexity in a single step.[24]

Diagram 3: Synthetic Utility of **5-Chloro-2-methoxyisonicotinaldehyde**



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